2,3,5,6-Tetrafluorobenzenethiol

Catalog No.
S579599
CAS No.
769-40-4
M.F
C6H2F4S
M. Wt
182.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluorobenzenethiol

CAS Number

769-40-4

Product Name

2,3,5,6-Tetrafluorobenzenethiol

IUPAC Name

2,3,5,6-tetrafluorobenzenethiol

Molecular Formula

C6H2F4S

Molecular Weight

182.14 g/mol

InChI

InChI=1S/C6H2F4S/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H

InChI Key

IGOGJHYWSOZGAE-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)S)F)F

Synonyms

2,3,5,6-tetrafluorobenzenethiol, 2,3,5,6-tetrafluorothiophenol, TFTP

Canonical SMILES

C1=C(C(=C(C(=C1F)F)S)F)F
  • Self-assembled monolayers (SAMs): 2,3,5,6-Tetrafluorobenzenethiol can form ordered structures on metal surfaces due to the strong affinity between the sulfur atom and the metal. These SAMs can be used to modify the surface properties of materials, such as improving their resistance to corrosion or controlling wettability [].
  • Organic electronics: The unique electronic properties of 2,3,5,6-Tetrafluorobenzenethiol make it a potential candidate for use in organic electronic devices like field-effect transistors (FETs) and organic light-emitting diodes (OLEDs) [].
  • Bioconjugation: Researchers are exploring the use of 2,3,5,6-Tetrafluorobenzenethiol for attaching biomolecules like proteins or DNA to gold nanoparticles. This could be useful for developing biosensors or targeted drug delivery systems [].

2,3,5,6-Tetrafluorobenzenethiol is an organofluorine compound with the molecular formula C6H2F4SC_6H_2F_4S. It features a thiol group (-SH) attached to a benzene ring that is substituted with four fluorine atoms in the 2, 3, 5, and 6 positions. This compound is characterized by its unique properties arising from the presence of both fluorine and sulfur atoms, which influence its reactivity and biological interactions. It is primarily utilized in organic synthesis and material science due to its distinctive chemical properties and potential applications in various fields.

  • Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine substituents, making the aromatic ring more reactive towards electrophiles .
  • Reactions with Polyhalomethanes: It reacts with polyhalomethanes to form polysulfides and other derivatives. For instance, reactions with dichloromethane yield bis(2,3,5,6-tetrafluorophenylsulfanyl)methane .
  • Formation of Metallic Derivatives: Various metallic and organometallic derivatives can be synthesized from 2,3,5,6-tetrafluorobenzenethiol, including its copper(I) and lead(II) salts .

Several methods have been developed for synthesizing 2,3,5,6-tetrafluorobenzenethiol:

  • Reaction of Thiophenol with Stannous Tetrafluoride: This method involves dissolving thiophenol in a suitable solvent and reacting it with stannous tetrafluoride to introduce fluorine atoms into the aromatic system .
  • Electrophilic Fluorination: Another approach utilizes electrophilic fluorination techniques to selectively introduce fluorine atoms onto the benzene ring .

2,3,5,6-Tetrafluorobenzenethiol finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound is investigated for its potential use in developing advanced materials due to its unique electronic properties.
  • Pharmaceutical Chemistry: Its derivatives may be explored for their potential therapeutic applications.

Interaction studies involving 2,3,5,6-tetrafluorobenzenethiol focus on its reactivity with other chemical species. Research indicates that it can interact with electrophiles and nucleophiles under various conditions. These interactions are critical for understanding its behavior in synthetic applications and potential biological effects.

Several compounds share structural similarities with 2,3,5,6-tetrafluorobenzenethiol. Here are some notable examples:

Compound NameStructureUnique Features
2-FluorobenzenethiolC6_6H5_5F1_1SFewer fluorine substituents; less electron-withdrawing effect.
3-FluorobenzenethiolC6_6H5_5F1_1SSimilar reactivity but different substitution pattern.
PentafluorobenzenethiolC6_6H1_1F5_5SMore fluorine atoms increase electron-withdrawing capacity significantly.
4-FluorobenzenethiolC6_6H5_5F1_1SSimilar to other fluorinated thiols but with different properties due to substitution position.

The uniqueness of 2,3,5,6-tetrafluorobenzenethiol lies in its specific arrangement of fluorine substituents which enhances its reactivity compared to other thiols while providing distinct physical and chemical properties that make it suitable for specialized applications.

XLogP3

2.6

UNII

OU983I5IKR

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

769-40-4

Wikipedia

2,3,5,6-Tetrafluorothiophenol

Dates

Modify: 2023-08-15

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